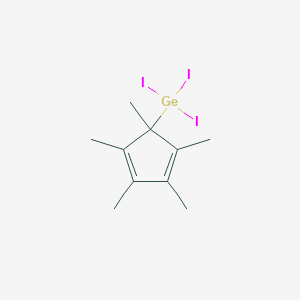
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane is an organogermanium compound characterized by the presence of three iodine atoms and a pentamethylcyclopentadienyl ligand attached to a germanium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane typically involves the reaction of pentamethylcyclopentadienylgermanium trihalide with iodine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ge(C5Me5)I3+3I2→Ge(C5Me5)I3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: Investigated for its potential use in the development of advanced materials, including semiconductors and nanomaterials.
Biology and Medicine: Studied for its potential biological activity and therapeutic applications, although research in this area is still in its early stages.
Industry: Utilized in the production of specialized germanium-based materials and compounds.
Mechanism of Action
The mechanism by which Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The presence of the pentamethylcyclopentadienyl ligand and iodine atoms influences its reactivity and interaction with other molecules. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Diiodo(pentamethylcyclopentadienyl)iridium(III) dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
- Lithium pentamethylcyclopentadienide
- Manganese tricarbonyl (methylcyclopentadienyl)
Uniqueness
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane is unique due to the combination of germanium and iodine atoms with the pentamethylcyclopentadienyl ligand. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
100311-88-4 |
|---|---|
Molecular Formula |
C10H15GeI3 |
Molecular Weight |
588.57 g/mol |
IUPAC Name |
triiodo-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)germane |
InChI |
InChI=1S/C10H15GeI3/c1-6-7(2)9(4)10(5,8(6)3)11(12,13)14/h1-5H3 |
InChI Key |
ACFHPJFIKRPJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)[Ge](I)(I)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


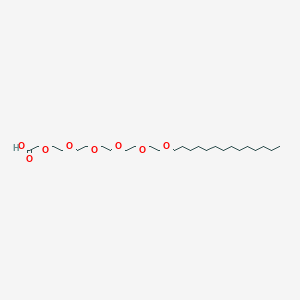

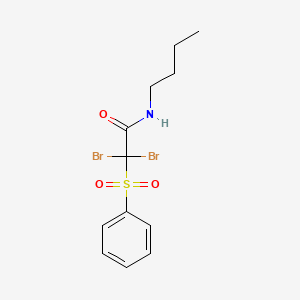
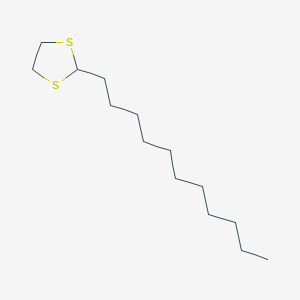

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
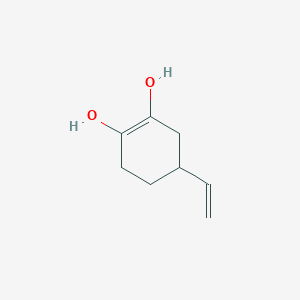
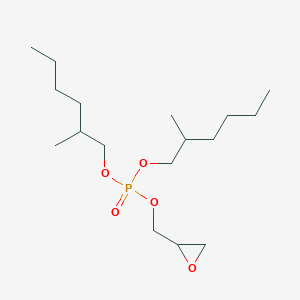
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
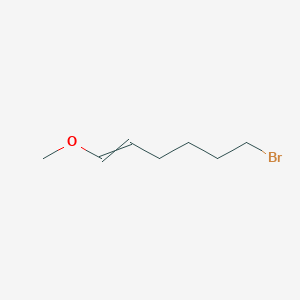
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
